molecular formula C28H21BrN4O2 B409857 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 332118-09-9

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No. B409857
CAS RN: 332118-09-9
M. Wt: 525.4g/mol
InChI Key: NNPVDWKAPDIAHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . The most common approach involves amidation of 2-aminobenzoic acid derivatives . As an example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride under reflux afforded the benzoxazin-4-ones . Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide” can be found in various databases . The structure is based on the quinazoline backbone, which is a type of N-containing heterocyclic compound .


Chemical Reactions Analysis

The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives . 6-Chloro-2-methyl-quinazolin-4(3H)-one was refluxed for 12 h in glacial acetic acid with pyridine-2-carbaldehyde to give 6-chloro-2-(2-pyridin-2-yl-vinyl)-4(3H)-quinazolinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases . These include properties like melting point, boiling point, density, molecular formula, molecular weight, and toxicity information .

Mechanism of Action

Target of Action

The primary targets of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

The inhibition of EGFR and HER2 affects multiple biochemical pathways. These pathways are primarily involved in cell growth, proliferation, and differentiation. The exact downstream effects can vary depending on the specific cellular context .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell growth and differentiation due to the inhibition of EGFR and HER2 . These changes can potentially alter the progression of diseases that are driven by abnormal cell growth and differentiation.

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored . Future research may focus on developing new synthetic methods and exploring further biological activities of these compounds .

Biochemical Analysis

Biochemical Properties

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been evaluated for its inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), showing promising results compared to other inhibitors . The compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function and leading to downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has demonstrated cytotoxic efficacy against certain cancer cell lines, such as AU-565 and MDA-MB-231, indicating its potential as an anti-cancer agent . The compound influences cell function by inhibiting key signaling pathways, altering gene expression, and affecting cellular metabolism. These effects contribute to its ability to suppress tumor growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of EGFR and HER2 by binding to their active sites, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound may induce changes in gene expression, further contributing to its anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments . Long-term exposure to the compound may result in sustained inhibition of target enzymes and prolonged anti-cancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity while effectively inhibiting target enzymes and suppressing tumor growth. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential therapeutic agent.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s metabolism may result in the formation of active or inactive metabolites, which can impact its overall efficacy and safety . Understanding the metabolic pathways and the role of specific enzymes in the compound’s metabolism is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution to target sites . Additionally, its localization and accumulation within cells can affect its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with target enzymes and other biomolecules, ultimately affecting its overall efficacy and therapeutic potential.

properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O2/c1-35-23-13-11-21(12-14-23)30-27(34)19-8-5-9-22(16-19)31-28-32-25-15-10-20(29)17-24(25)26(33-28)18-6-3-2-4-7-18/h2-17H,1H3,(H,30,34)(H,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVDWKAPDIAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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